molecular formula C4H6O4Rh B1582096 Rhodium(II) acetate CAS No. 5503-41-3

Rhodium(II) acetate

Cat. No. B1582096
CAS RN: 5503-41-3
M. Wt: 220.99 g/mol
InChI Key: ITDJKCJYYAQMRO-UHFFFAOYSA-L
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Description

Rhodium(II) acetate is a coordination compound with the formula Rh2(AcO)4, where AcO− is the acetate ion . It is a dark green powder that is slightly soluble in polar solvents, including water . It is used as a catalyst for cyclopropanation of alkenes . It is a widely studied example of a transition metal carboxylate complex .


Synthesis Analysis

Rhodium(II) acetate is usually prepared by the heating of hydrated rhodium(III) chloride in acetic acid . Rhodium(II) acetate dimer undergoes ligand exchange, the replacement of the acetate group by other carboxylates and related groups . Complexes of rhodium(II) acetate with 2H-azirines were obtained for the first time . The structure of Rh2(OAc)4 complex with two 3-(4-methoxyphenyl)-2H-azirine molecules was studied by X-ray diffraction analysis .


Molecular Structure Analysis

The structure of rhodium(II) acetate features a pair of rhodium atoms, each with octahedral molecular geometry, defined by four acetate oxygen atoms, water, and a Rh–Rh bond of length 2.39 Å . The water adduct is exchangeable, and a variety of other Lewis bases bind to the axial positions .


Chemical Reactions Analysis

Rhodium(II) acetate is an effective catalyst for carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . It has been applied to a wide range of reactions including insertion into bonds and the cyclopropanation of alkenes .


Physical And Chemical Properties Analysis

Rhodium(II) acetate is an emerald green powder with a molar mass of 441.99 g/mol . It has a density of 1.126 g/cm3 . It is slightly soluble in water and polar organic solvents . It has a monoclinic crystal structure and octahedral coordination geometry .

Scientific Research Applications

Catalysis in Organic Synthesis

Rhodium(II) acetate is a catalyst for the denitrogenative transformation of triazoles, leading to the synthesis of various heterocycles. For instance, it catalyzes the transformation of 1-sulfonyl-1,2,3-triazoles, resulting in 2-tetrasubstituted saturated heterocycles with high yield and diastereoselectivity (Boyer, 2014). Another example involves the synthesis of dihydrofuran-3-imines from 1-tosyl-1,2,3-triazoles, showing high yield and diastereoselectivity (Boyer, 2014).

Interaction with Enzymes

Rhodium(II) acetate's interaction with enzymes reveals its capability to irreversibly inhibit enzymes with essential sulfhydryl groups near their active sites. This property aligns with the observed toxicity and antitumor activity of rhodium(II) carboxylates (Howard et al., 1976).

Spectral and Thermal Properties

Studies on rhodium(II) acetate adducts show that their spectral transitions in the visible region vary depending on the ligand forming the adduct. Their thermal properties have been investigated using techniques like thermogravimetric analysis and differential scanning calorimetry (Kitchens & Bear, 1969).

Catalysis in Functionalized Compound Synthesis

Rhodium(II) acetate is instrumental in the synthesis of functionalized oxazoles from the reaction of dimethyl diazomalonate with nitriles, demonstrating a preference for oxazole formation over cyclopropane formation (Connell et al., 1986).

Structural Analysis and Synthesis

X-ray analysis reveals the structure of thiophenium bismethoxycarbonyl-methylide, synthesized through rhodium(II) acetate-catalyzed addition of dimethyl diazomalonate to thiophen (Gillespie et al., 1978).

Antineoplastic Properties

Rhodium(II) acetate shows potential as an antineoplastic agent, affecting DNA and RNA synthesis and demonstrating binding to DNA and proteins (Erck et al., 1974).

Homogeneous Catalysis

103Rh NMR spectroscopy indicates the extensive use of rhodium(II) acetate in homogeneous catalysis, such as hydroformylation of alkenes and carbonylation of methanol (Ernsting et al., 2004).

Applications in Natural Product Synthesis

Rhodium(II) acetate catalyzes intermolecular cyclopropanation, contributing to the synthesis of spirooxindolyl sugar derivatives, important in natural product synthesis (Reddy et al., 2012).

Synthesis Gas Conversion

Supported rhodium catalysts, including rhodium(II) acetate, are effective in converting synthesis gas to various compounds, including acetic acid and ethanol, under high pressures (Bhasin et al., 1978).

Safety And Hazards

Rhodium(II) acetate causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

rhodium(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDJKCJYYAQMRO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203567
Record name Acetic acid, rhodium(2+) salt
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Molecular Weight

220.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Rhodium(II) acetate dimer
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Product Name

Rhodium(II) acetate

CAS RN

5503-41-3, 15956-28-2
Record name Acetic acid, rhodium(2+) salt
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Record name Rhodium (II) acetate
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Record name Tetrakis[μ-(acetato-O:O')]dirhodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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